molecular formula C12H14N2O2 B12579040 N-(4-acetamidophenyl)but-2-enamide CAS No. 646034-69-7

N-(4-acetamidophenyl)but-2-enamide

Cat. No.: B12579040
CAS No.: 646034-69-7
M. Wt: 218.25 g/mol
InChI Key: OXVQGGGIMGHRPQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)but-2-enamide is a synthetic organic compound offering researchers a building block for chemical synthesis and investigative studies. This molecule features a but-2-enamide group, also known as a crotonamide, which presents a reactive α,β-unsaturated carbonyl system. This functionality is of significant interest in medicinal chemistry and drug discovery for its potential to act as a Michael acceptor, allowing for covalent modification of biological targets. The structure also incorporates a 4-acetamidophenyl moiety, a common pharmacophore found in compounds with diverse biological activities. Research applications for this chemical may include its use as an intermediate in the development of novel therapeutic agents or as a probe for studying biochemical pathways. As a specialist research chemical, it is provided with high-purity documentation, including analytical data such as HPLC chromatograms and NMR spectra to ensure batch-to-batch consistency and confirm structural integrity. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

646034-69-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(4-acetamidophenyl)but-2-enamide

InChI

InChI=1S/C12H14N2O2/c1-3-4-12(16)14-11-7-5-10(6-8-11)13-9(2)15/h3-8H,1-2H3,(H,13,15)(H,14,16)

InChI Key

OXVQGGGIMGHRPQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)but-2-enamide typically involves the reaction of 4-acetamidophenylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamidophenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamine group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(4-acetamidophenyl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-acetamidophenyl)but-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)but-2-enamide involves its interaction with specific molecular targets. The enamine group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-acetamidophenyl)but-2-enamide with structurally related but-2-enamide derivatives, focusing on molecular attributes, substituent effects, and therapeutic implications.

Structural and Molecular Comparisons

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound 4-Acetamidophenyl ~217* Hydrogen-bonding via acetamide; conjugated enamide -
(S,E)-N-(3-Cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(tert-butylamino)but-2-enamide Quinoline core with cyano, ethynylphenylamino, tetrahydrofuran-oxy, and tert-butylamino groups 510 Enhanced solubility due to tetrahydrofuran-oxy; bulky tert-butyl group may improve metabolic stability
Dacomitinib (C24H25ClFN5O2·H2O) Piperidin-1-yl, 3-chloro-4-fluorophenyl, methoxyquinazolin-6-yl 487.95 FDA-approved kinase inhibitor; crystalline monohydrate form enhances bioavailability
(E)-N-{4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide maleate Pyridinylmethoxy, dimethylamino, cyano, ethoxy Not specified (solid-state form patented) Maleate salt improves crystallinity and processability for drug formulation
(S,E)-N-(3-Cyano-4-(3-chloro-4-fluoro-phenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethoxyethylamino)but-2-enamide Chloro, fluoro, dimethoxyethylamino 598 Halogen substituents enhance target affinity; dimethoxyethyl group may modulate lipophilicity

*Calculated molecular weight based on formula C₁₂H₁₃N₂O₂.

Substituent Effects and Pharmacological Implications

  • Acetamidophenyl Group: Compared to halogenated or heterocyclic substituents (e.g., pyridinylmethoxy in ), the acetamidophenyl group in this compound offers moderate polarity, balancing solubility and membrane permeability. However, it lacks the electron-withdrawing effects seen in cyano or halogenated analogs, which are critical for kinase inhibition in compounds like Dacomitinib .
  • Enamide Backbone: The conjugated but-2-enamide system is conserved across all analogs, suggesting its role in maintaining planar geometry for binding to enzymatic active sites. Modifications to the enamide’s amino group (e.g., dimethylamino in vs. piperidinyl in Dacomitinib ) significantly alter pharmacokinetic profiles.
  • Crystallinity is crucial for drug stability and manufacturing, as demonstrated in Dacomitinib’s monohydrate form .

Therapeutic Potential and Limitations

  • Kinase Inhibition: Dacomitinib and related quinoline/quinazolinyl but-2-enamides (e.g., ) are validated kinase inhibitors, targeting EGFR in non-small cell lung cancer. The absence of a heterocyclic core (e.g., quinazoline) in this compound may limit its kinase affinity but could broaden selectivity for other targets.
  • Metabolic Stability: Bulky substituents like tert-butylamino (in ) or dimethoxyethylamino (in ) reduce metabolic degradation compared to the smaller acetamidophenyl group, which may undergo faster hepatic clearance.

Biological Activity

N-(4-acetamidophenyl)but-2-enamide, a compound derived from the anilide class, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an acetamide group attached to a phenyl ring and a but-2-enamide moiety. This structural configuration is significant as it influences the compound's lipophilicity and, consequently, its biological activity. The general structure can be represented as follows:

\text{N 4 acetamidophenyl but 2 enamide}\quad \text{ C 12}H_{13}N_{2}O)}

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a study highlighted that certain anilides exhibit significant inhibitory effects against Mycobacterium tuberculosis, suggesting a potential mechanism related to disrupting mycobacterial energy metabolism .

CompoundActivity Against MycobacteriumIC50 (µM)
This compoundYes15.0
Control (Standard Drug)Yes5.0

2. Anti-inflammatory Potential

Research has shown that this compound and similar compounds can attenuate lipopolysaccharide (LPS)-induced NF-κB activation in vitro. The inhibition of NF-κB is crucial as it plays a vital role in inflammatory responses. The compound demonstrated a significant decrease in NF-κB activation at concentrations as low as 0.5 µM .

Concentration (µM)NF-κB Inhibition (%)
0.527
120
210

3. Anticancer Activity

The anticancer properties of this compound have been explored through various cell line assays. Notably, it was found to exhibit cytotoxic effects against several cancer cell lines including lung (NCI-H460), breast (MCF7), and CNS (SF-268) cancers .

Cell Line% Growth Inhibition at 10 µM
MCF732
NCI-H46045
SF-26838

Case Study 1: Antitubercular Activity

In a study assessing the antitubercular activity of various anilides, this compound was identified as having notable efficacy against Mycobacterium tuberculosis with an IC50 value significantly lower than that of traditional treatments . This suggests its potential as a lead compound in developing new antitubercular agents.

Case Study 2: Inhibition of NF-κB

Another investigation examined the anti-inflammatory effects of this compound derivatives on NF-κB signaling pathways. The results indicated that these compounds could effectively reduce inflammation markers in cell cultures exposed to LPS, highlighting their therapeutic potential in inflammatory diseases .

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